An In-depth Technical Guide to 2-Chloro-4-nitroaniline: Chemical Properties and Structure
An In-depth Technical Guide to 2-Chloro-4-nitroaniline: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-nitroaniline is a significant nitroaromatic compound with the chemical formula C₆H₅ClN₂O₂.[1] It presents as a yellow crystalline powder and serves as a crucial intermediate in various industrial syntheses.[2] Its primary applications are in the manufacturing of dyes and pigments.[2] Notably, it is a key precursor in the synthesis of niclosamide, a molluscicide used to control snails that transmit schistosomiasis.[3][4] Furthermore, 2-chloro-4-nitroaniline is recognized as a metabolite of the anthelmintic drug niclosamide, formed by the hydrolytic cleavage of the amide bond.[1][2] Due to its presence in industrial effluents and its classification as a substance with poor biodegradability, its environmental fate and metabolic pathways are subjects of considerable research.[1][4]
Chemical Structure
The molecular structure of 2-chloro-4-nitroaniline is characterized by a benzene (B151609) ring substituted with a chlorine atom, a nitro group, and an amino group.
| Identifier | Value |
| IUPAC Name | 2-chloro-4-nitroaniline[2] |
| SMILES | C1=CC(=C(C=C1--INVALID-LINK--[O-])Cl)N[2] |
| InChI | InChI=1S/C6H5ClN2O2/c7-5-3-4(9(10)11)1-2-6(5)8/h1-3H,8H2[2] |
| InChIKey | LOCWBQIWHWIRGN-UHFFFAOYSA-N[2] |
Physicochemical Properties
The physical and chemical properties of 2-chloro-4-nitroaniline are summarized in the table below.
| Property | Value |
| Molecular Formula | C₆H₅ClN₂O₂[2] |
| Molecular Weight | 172.57 g/mol [2] |
| Appearance | Yellow crystalline powder[2] |
| Melting Point | 105-111 °C[3] |
| Boiling Point | Decomposes before boiling[3] |
| Solubility | Soluble in ethanol, ether, benzene, and acetic acid; slightly soluble in water and strong acids.[3] |
| Water Solubility | 933 mg/L at 25 °C (estimated)[3] |
| LogP | 2.14[2][3] |
| pKa (conjugate acid) | -0.94[2] |
| Flash Point | 193 °C (closed cup)[3] |
| Autoignition Temperature | 521.7 °C[3] |
Spectral Data
Spectroscopic data is essential for the identification and characterization of 2-chloro-4-nitroaniline.
| Spectrum Type | Data |
| ¹H NMR | Available in various chemical databases.[3][5] |
| ¹³C NMR | Available in chemical databases.[3] |
| Infrared (IR) | The FTIR spectra (4000-400 cm⁻¹) have been recorded and analyzed.[3][6] |
| Mass Spectrometry (MS) | Mass spectral data is available in public databases like PubChem, with a top peak at m/z 172.[2] |
Experimental Protocols
Synthesis of 2-Chloro-4-nitroaniline via Chlorination of p-Nitroaniline
This method involves the direct chlorination of p-nitroaniline in a diluted hydrochloric acid medium.[3][7]
Materials:
-
p-Nitroaniline
-
Hydrochloric acid (8-11%)
-
Chlorine gas
Procedure:
-
Dissolve p-nitroaniline in 8-11% hydrochloric acid, with heating.
-
Cool the resulting solution to a temperature between -10 °C and 0 °C.[7]
-
Bubble chlorine gas through the solution at a controlled rate (e.g., 0.35–0.5 L/h). The molar ratio of p-nitroaniline to chlorine should be approximately 1:1 to 1:1.1.[3][7]
-
Maintain the temperature between -10 °C and 0 °C throughout the chlorination process.[3]
-
After the addition of chlorine is complete, continue to stir the mixture at the same temperature for 1 hour.[3]
-
Filter the solid product that has crystallized out via suction filtration at 0 °C.[3]
-
Wash the filter cake with water until it is neutral.
-
Dry the final product to obtain 2-chloro-4-nitroaniline.[3]
Caption: Workflow for the synthesis of 2-chloro-4-nitroaniline.
Analytical Methods
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method is suitable for the analysis of 2-chloro-4-nitroaniline.[4][8]
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)[9]
Chromatographic Conditions:
-
Mobile Phase: An isocratic mixture of acetonitrile (B52724) and water (e.g., 30:70, v/v). For mass spectrometry compatibility, formic acid can be used instead of non-volatile acids.[3][4]
-
Detection Wavelength: Between 220–290 nm[4]
-
Injection Volume: 10-20 µL[9]
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve in a suitable solvent like acetonitrile or methanol (B129727) to a final concentration of 1 mg/mL.[9]
-
Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and characterization of 2-chloro-4-nitroaniline.[4][9]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[9]
-
A non-polar or medium-polarity capillary column, such as a DB-5ms or SE-54.[3][9]
Chromatographic and Spectrometric Conditions:
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.[9]
-
Injector Temperature: 250 °C[9]
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 1 minute.
-
Ramp to 150 °C at 20 °C/min.
-
Ramp to 200 °C at 5 °C/min.
-
Ramp to 320 °C at 20 °C/min, hold for 5 minutes.[4]
-
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[9]
-
Mass Range: m/z 50-500[4]
-
Source Temperature: 230 °C[9]
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 100 µg/mL) in a volatile solvent such as dichloromethane (B109758) or ethyl acetate.[9]
Caption: General workflow for the analysis of 2-chloro-4-nitroaniline.
Biological Activity and Metabolic Pathway
While not a primary drug candidate itself, 2-chloro-4-nitroaniline exhibits biological activity, including being identified as a bacterial mutagen, though with low potency.[1] Its most significant biological role is in the context of metabolism. It is a known metabolite of the drug niclosamide.[2]
Furthermore, the aerobic biodegradation of 2-chloro-4-nitroaniline has been characterized in Rhodococcus sp. strain MB-P1, which can utilize it as a sole source of carbon, nitrogen, and energy.[4] The degradation pathway involves the initial transformation of 2-chloro-4-nitroaniline to 4-amino-3-chlorophenol, catalyzed by a flavin-dependent monooxygenase.[1]
Caption: Aerobic degradation of 2-chloro-4-nitroaniline.[10]
Reactivity and Safety
2-Chloro-4-nitroaniline is a stable compound under normal storage conditions.[3] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[3] When heated to decomposition, it may emit toxic fumes of nitrogen oxides and hydrogen chloride. The compound is combustible but does not ignite readily.[3] It is harmful if swallowed and is toxic to aquatic life with long-lasting effects. Appropriate personal protective equipment should be used when handling this chemical.
References
- 1. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Chloro-4-nitroaniline | C6H5ClN2O2 | CID 8492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 | PLOS One [journals.plos.org]
- 5. 2-Chloro-4-nitroaniline(121-87-9) 1H NMR spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. CN101343232B - Preparation method for 2-chloro-4-nitroaniline - Google Patents [patents.google.com]
- 8. Separation of 2-Chloro-4-nitroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. benchchem.com [benchchem.com]
- 10. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 | PLOS One [journals.plos.org]
